molecular formula C10H11BrN2O3S2 B6629251 5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide

5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide

Cat. No.: B6629251
M. Wt: 351.2 g/mol
InChI Key: WQRMZLKSDKAASQ-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Scientific Research Applications

5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied as a potential inhibitor of various enzymes and has shown promising results in inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, this compound has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a significant impact on the activity of specific enzymes in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide in lab experiments is its high purity. This compound can be synthesized using various methods, and the resulting product is typically of high purity. Additionally, this compound has been studied extensively, and its mechanism of action and biochemical and physiological effects are well understood.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been studied extensively in vivo, and its toxicity profile is not well understood. Additionally, this compound may have limited solubility in certain solvents, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide. One potential direction is the further study of its potential applications in medicinal chemistry. This compound has shown promising results as an inhibitor of various enzymes, and further studies could lead to the development of new treatments for various diseases.
Another potential direction is the study of the toxicity profile of this compound. Currently, the toxicity of this compound is not well understood, and further studies could help to determine its safety for use in vivo.
Finally, the development of new synthesis methods for this compound could also be a potential future direction. While there are currently several methods for synthesizing this compound, the development of new methods could lead to higher yields and greater efficiency in the synthesis process.

Synthesis Methods

The synthesis of 5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 5-methyl-1,3-oxazol-2-ylmethanamine in the presence of a base such as triethylamine. This method yields a high purity product and has been used extensively in scientific research.

Properties

IUPAC Name

5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S2/c1-6-4-12-10(16-6)5-13-18(14,15)8-3-9(11)17-7(8)2/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRMZLKSDKAASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNS(=O)(=O)C2=C(SC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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